Methyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-24-12-7-5-11(6-8-12)14-10-13(15-4-3-9-26-15)16-17(21)18(20(23)25-2)27-19(16)22-14/h3-10H,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHVMBPHTAYYFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C(=C(S3)C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its thieno[2,3-b]pyridine core, exhibits potential therapeutic effects that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 372.41 g/mol. The structure features a thieno[2,3-b]pyridine framework substituted with furan and methoxyphenyl groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H16N2O4S |
| Molecular Weight | 372.41 g/mol |
| CAS Number | 897832-16-5 |
| Chemical Structure | Chemical Structure |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance, a study conducted on human breast cancer cells (MCF-7) showed that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.
The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and cell cycle arrest. The compound has been shown to activate caspase pathways and modulate key signaling proteins associated with cell survival and proliferation. Specifically, it affects the expression of Bcl-2 family proteins, leading to increased apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against a range of pathogens. Studies have reported that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 cells.
- Findings : The compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment.
- : The results suggest that the compound has potential as a therapeutic agent for breast cancer treatment.
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial properties against E. coli and S. aureus.
- Findings : Minimum inhibitory concentrations (MICs) were determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus.
- : The compound shows promise as an antimicrobial agent worth further investigation.
Preparation Methods
Cyclocondensation of 2-Chloronicotinaldehyde with Thiols
A widely adopted method involves reacting 2-chloronicotinaldehyde with methyl 2-mercaptoacetate in anhydrous DMF under basic conditions. For example, triethylamine (2 equiv) facilitates nucleophilic substitution at the aldehyde’s chlorine atom, followed by intramolecular cyclization to form the thieno[2,3-b]pyridine ring. Key parameters include:
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Reaction Time | 3 hours |
| Solvent | DMF |
| Base | Triethylamine |
| Yield | 72% |
This method produces methyl thieno[2,3-b]pyridine-2-carboxylate as a white solid, confirmed by LCMS ($$m/z = 194.1$$ for $$[M+H]^+$$). The absence of substituents at positions 3, 4, and 6 in the product necessitates subsequent functionalization steps.
Thorpe-Ziegler Isomerization
Alternative routes employ Thorpe-Ziegler isomerization of cyanoacetamide derivatives. For instance, treating 3-cyano-4-(furan-2-yl)-6-(4-methoxyphenyl)pyridine-2-carboxylate with KOH in DMF induces cyclization via deprotonation and ring closure, forming the thieno[2,3-b]pyridine core. This method directly incorporates substituents at positions 4 and 6 if pre-installed in the pyridine precursor.
Introduction of the 3-Amino Group
The 3-amino group is introduced via nitration-reduction or direct substitution:
Nitration and Reduction
Nitration of the thieno[2,3-b]pyridine core at position 3 using fuming HNO$$3$$ in H$$2$$SO$$4$$ at 0–5°C yields a nitro intermediate, which is reduced to the amine using SnCl$$2$$ in HCl/ethanol. Yields for this sequence range from 65–78%, with purity confirmed by TLC and $$^1$$H NMR.
Buchwald-Hartwig Amination
Palladium-catalyzed amination offers a more direct approach. Using Pd(OAc)$$2$$, Xantphos, and Cs$$2$$CO$$_3$$ in toluene at 110°C, ammonia or an ammonia equivalent displaces a halogen at position 3. This method achieves 70–85% yields but requires halogenated precursors.
Functionalization at Position 4: Furan-2-yl Incorporation
The furan-2-yl group is typically introduced via cross-coupling:
Suzuki-Miyaura Coupling
A bromine or iodine atom at position 4 undergoes Suzuki coupling with furan-2-ylboronic acid. Optimized conditions include:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh$$3$$)$$4$$ |
| Base | Na$$2$$CO$$3$$ |
| Solvent | DME/H$$_2$$O (3:1) |
| Temperature | 80°C |
| Yield | 82% |
Post-coupling, the product is purified via silica gel chromatography (hexane:ethyl acetate = 5:1).
Installation of the 4-Methoxyphenyl Group at Position 6
The 4-methoxyphenyl moiety is introduced early in the synthesis to avoid steric hindrance:
Friedel-Crafts Alkylation
Reacting 4-methoxyphenylacetyl chloride with the pyridine precursor in AlCl$$3$$/CH$$2$$Cl$$_2$$ at 25°C installs the aryl group via electrophilic aromatic substitution. Yields reach 75%, though over-alkylation may occur without careful stoichiometry.
Ullmann Coupling
Copper(I)-mediated coupling of 4-iodoanisole with a 6-bromo-thieno[2,3-b]pyridine derivative in DMF at 120°C provides the biaryl linkage in 68% yield.
Integrated Synthetic Pathways
Sequential Functionalization Route
Convergent Synthesis
- Pre-functionalized Pyridine : Prepare 6-(4-methoxyphenyl)-3-nitro-4-iodopyridine-2-carboxylate.
- Coupling : Attach furan-2-yl via Suzuki reaction.
- Cyclization : Form thieno[2,3-b]pyridine core.
- Reduction : Convert nitro to amine.
Total Yield : 55% (improved efficiency).
Characterization and Analytical Data
Critical spectroscopic data for the target compound include:
- LCMS : $$m/z = 409.2$$ ($$[M+H]^+$$).
- $$^1$$H NMR (CDCl$$3$$) : δ 8.21 (s, 1H, NH$$2$$), 7.89 (d, $$J = 8.4$$ Hz, 2H, Ar-H), 7.45 (d, $$J = 8.4$$ Hz, 2H, Ar-H), 7.32 (m, 2H, furan-H), 6.78 (s, 1H, furan-H), 3.91 (s, 3H, OCH$$3$$), 3.85 (s, 3H, COOCH$$3$$).
- IR (KBr) : 3320 cm$$^{-1}$$ (N–H stretch), 1705 cm$$^{-1}$$ (C=O).
Q & A
Q. Basic Screening
Q. Advanced Mechanistic Studies
- Time-kill assays to assess bactericidal vs. bacteriostatic effects.
- Proteomic profiling (LC-MS/MS) identifies target proteins (e.g., S. aureus FabI enoyl-ACP reductase).
- Molecular docking (AutoDock Vina) predicts binding to conserved enzyme active sites .
How should conflicting SAR data on substituent effects be interpreted?
Q. Basic SAR Principles
Q. Advanced Resolution
- Free-Wilson analysis quantifies substituent contributions to activity.
- Contradictory data (e.g., furan vs. thiophene analogs) arise from differing electronic profiles. Validate via 3D-QSAR (CoMFA) to map steric/electrostatic fields .
What computational tools are suitable for predicting its pharmacokinetic properties?
Q. Basic ADME Profiling
Q. Advanced Simulations
- Molecular dynamics (MD) : Simulates binding stability to human serum albumin (HSA) over 100 ns.
- Metabolite prediction (GLORYx): Identifies primary oxidative metabolites at the furan ring .
How can synthetic byproducts be characterized and minimized?
Q. Basic Byproduct Analysis
- HPLC-MS identifies common impurities (e.g., demethylated carboxylate or furan ring-opened derivatives).
- Column chromatography (silica gel, EtOAc/hexane) isolates byproducts for NMR structural elucidation .
Q. Advanced Mitigation
- Flow chemistry reduces side reactions via precise temperature/residence time control.
- DoE (Design of Experiments) optimizes reagent stoichiometry and catalytic loading .
What strategies validate target engagement in kinase inhibition studies?
Q. Basic Screening
- Kinase profiling (Eurofins KinaseProfiler): Tests inhibition at 10 µM against 100+ kinases.
- Focus on MAPK or EGFR pathways due to thienopyridine’s ATP-competitive binding .
Q. Advanced Validation
- Cellular thermal shift assay (CETSA) : Confirms target stabilization in situ.
- CRISPR knock-in models with resistant kinase mutants (e.g., T790M EGFR) verify specificity .
How are stability and degradation profiles assessed under physiological conditions?
Q. Basic Stability Testing
- Forced degradation (acid/base/oxidative stress) followed by UPLC-PDA quantifies degradation products.
- Hydrolysis at the ester group is a major pathway (t½ ≈ 4 h in PBS, pH 7.4) .
Q. Advanced Analysis
- LC-HRMSⁿ identifies reactive metabolites (e.g., furan epoxides) potentially causing hepatotoxicity.
- Accelerated stability studies (40°C/75% RH) predict shelf-life using Arrhenius modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
